1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H16N2O2·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group attached to a piperidine ring, which is further connected to a carboxylic acid group.
Preparation Methods
The synthesis of 1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride involves several steps. One common method includes the reaction of 4-aminobenzaldehyde with piperidine in the presence of a reducing agent to form the intermediate 1-(4-aminophenyl)piperidine. This intermediate is then subjected to carboxylation to yield 1-(4-aminophenyl)piperidine-4-carboxylic acid. The final step involves the conversion of the carboxylic acid to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .
Comparison with Similar Compounds
1-(4-Aminophenyl)piperidine-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
1-(4-Aminophenyl)piperidine-4-carboxylic acid: Lacks the dihydrochloride salt form, which may affect its solubility and stability.
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester: Contains a piperazine ring instead of a piperidine ring, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H18Cl2N2O2 |
---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
1-(4-aminophenyl)piperidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-10-1-3-11(4-2-10)14-7-5-9(6-8-14)12(15)16;;/h1-4,9H,5-8,13H2,(H,15,16);2*1H |
InChI Key |
CUBNKHZCXCZDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.